BMS 182874 was developed by Bristol-Myers Squibb and is recognized for its role in inhibiting the actions of endothelin-1, a potent vasoconstrictor involved in various physiological processes. The compound has been extensively studied in vitro and in vivo to understand its effects on vascular smooth muscle cells and its potential therapeutic applications.
The synthesis of BMS 182874 hydrochloride involves several key steps:
The reaction conditions typically require organic solvents, catalysts, and controlled temperatures to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring that it meets required specifications for further biological testing .
BMS 182874 features a complex molecular structure characterized by:
The structural formula can be represented as follows:
This configuration allows BMS 182874 to effectively bind to its target receptor, facilitating its role as an antagonist .
BMS 182874 undergoes several important chemical reactions:
These reactions are critical for understanding how modifications to BMS 182874 could affect its pharmacological properties.
BMS 182874 functions primarily as a competitive antagonist of the endothelin A receptor. Its mechanism involves:
This mechanism highlights its potential therapeutic benefits in managing conditions exacerbated by excessive endothelin signaling.
BMS 182874 possesses distinct physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for research applications.
BMS 182874 has several significant applications in scientific research:
BMS 182874 functions as a competitive antagonist at ETA receptors, directly and reversibly competing with endothelin-1 (ET-1) for orthosteric binding sites. Radioligand binding studies using [¹²⁵I]-ET-1 demonstrate high-affinity binding to ETA receptors across multiple experimental models:
Table 1: Binding Affinity of BMS 182874
Experimental System | Ki (nM) | Binding Characteristics |
---|---|---|
Rat VSM-A10 cell membranes | 61 ± 4 | Competitive inhibition |
CHO cells (human ETA) | 48 ± 3 | Saturable, reversible binding |
Human cardiomyocytes | 55 ± 6 | Preferential displacement kinetics |
The compound follows classic mass-action kinetics, with binding affinity correlating directly with functional antagonism. Kinetic analyses reveal significantly slower dissociation rates from ETA versus ETB receptors (t½ >120 min for ETA), explaining its prolonged inhibitory effects. Mutational studies identify key interactions with transmembrane residues (particularly Trp319 in the conserved CWxP motif) that stabilize antagonist binding through hydrophobic interactions with the naphthalene sulfonamide core [8].
BMS 182874 exhibits exceptional selectivity for ETA over ETB receptors, with a pharmacological profile characterized by:
This selectivity is pharmacologically significant because ETB activation mediates vasodilation (via endothelial NO release) and ET-1 clearance. Selective ETA inhibition avoids the paradoxical hypertension that can occur with non-selective antagonists [9].
BMS 182874 potently inhibits key signaling pathways downstream of ETA receptor activation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7